ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Indole and Piperidine Units: The indole and piperidine units are coupled through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The indole nitrogen can undergo substitution reactions with alkylating agents to form N-alkylated indole derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or sulfonates are commonly used as alkylating agents in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety and exhibit biological activity.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide, which share the piperidine ring structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool in the development of new therapeutic agents and materials.
Properties
CAS No. |
924836-04-4 |
---|---|
Molecular Formula |
C26H32N2O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 1-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N2O3/c1-3-31-25(30)26(22-10-5-4-6-11-22)14-17-27(18-15-26)16-13-24(29)28-20(2)19-21-9-7-8-12-23(21)28/h4-12,20H,3,13-19H2,1-2H3 |
InChI Key |
PAGYGLFOHMKESE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(=O)N2C(CC3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.